2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one
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Overview
Description
2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound that features a unique arrangement of fluorine, bromine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted anilines and perform a series of reactions including halogenation, Friedel-Crafts acylation, and cyclization to form the indole core. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO₃) in ethanol can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe for studying biological processes due to its unique chemical structure.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Difluorophenyl)-2-phenyl-6-phenyl-5,6,7-trihydroindol-4-one
- 1-(4-Bromophenyl)-2-phenyl-6-phenyl-5,6,7-trihydroindol-4-one
Uniqueness
2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to the presence of both fluorine and bromine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to unique properties that are not observed in similar compounds.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18BrF2NO/c27-19-8-6-17(7-9-19)24-15-21-25(30(24)20-10-11-22(28)23(29)14-20)12-18(13-26(21)31)16-4-2-1-3-5-16/h1-11,14-15,18H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIBURAOXQNVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1N(C(=C2)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)F)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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